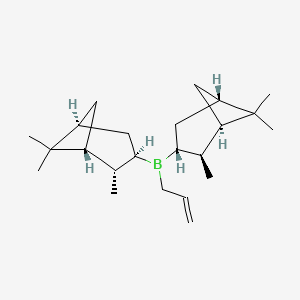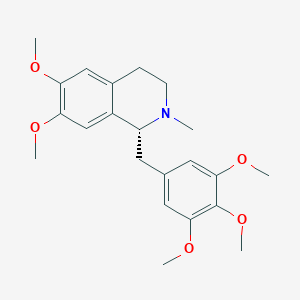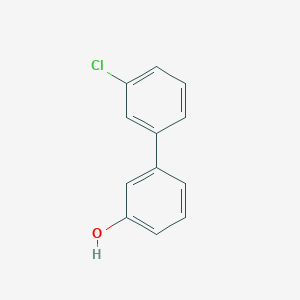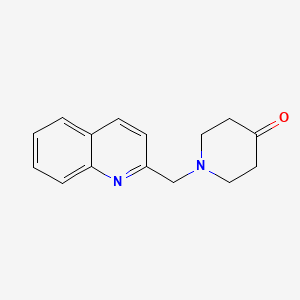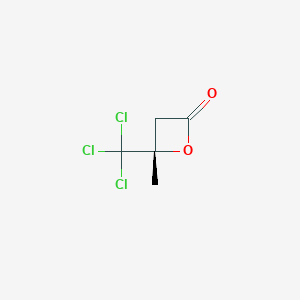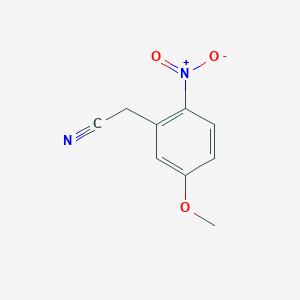
2-(5-甲氧基-2-硝基苯基)乙腈
描述
2-(5-Methoxy-2-nitrophenyl)acetonitrile is a chemical compound with the CAS Number: 89302-15-8 . It has a molecular weight of 192.17 . The IUPAC name for this compound is (5-methoxy-2-nitrophenyl)acetonitrile .
Molecular Structure Analysis
The InChI code for 2-(5-Methoxy-2-nitrophenyl)acetonitrile is 1S/C9H8N2O3/c1-14-8-2-3-9 (11 (12)13)7 (6-8)4-5-10/h2-3,6H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-(5-Methoxy-2-nitrophenyl)acetonitrile is a powder at room temperature . It has a melting point of 82-84 degrees Celsius .科学研究应用
光水解应用
含有2-甲氧基-5-硝基苯基基团的磷酸三酯可以在水乙腈中定量光水解,生成磷酸二酯或磷酸单酯。这个过程是由三重激发态中的氢氧根攻击引发的,表明在光水解反应(Graciani, Swanson, & Kelly, 1995)中具有潜在的合成效用。
电催化过程
在乙腈中进行的电化学还原研究表明,类似于2-(5-甲氧基-2-硝基苯基)乙腈的化合物可能会经历独特的自催化过程。这涉及亲核取代反应,表明在电催化过程(Houmam, Hamed, & Still, 2003)中可能有应用。
Diels–Alder 反应
类似于2-(5-甲氧基-2-硝基苯基)乙腈结构的2-烷基-5-甲氧基-4-(对-硝基苯基)噁唑已经显示出在 Diels–Alder 反应中的效用。这些反应,特别是在乙腈中,对合成有机化学有影响(Ibata et al., 1986)。
有机锡化合物合成
在乙腈中进行的源自席夫碱的有机锡化合物研究在有机发光二极管中具有应用。这些研究涉及类似于2-(5-甲氧基-2-硝基苯基)乙腈的衍生物,表明其在有机电子材料开发中的潜力(García-López et al., 2014)。
邻位环化研究
在非对称取代苯基叠氮化物中的邻位环化过程,如2-(5-甲氧基-2-硝基苯基)乙腈,对于光氧化研究具有重要意义。这些过程在乙腈中观察到,在理解有机化学反应机制(Chainikova et al., 2020)中具有相关性。
光物理学研究
对2-(5-甲氧基-2-硝基苯基)乙腈和类似化合物进行了独特的溶剂依赖性荧光研究,表明在环境荧光传感器技术(Hachiya, Asai, & Konishi, 2013)中可能有应用。
安全和危害
属性
IUPAC Name |
2-(5-methoxy-2-nitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-2-3-9(11(12)13)7(6-8)4-5-10/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPROLSGJIZKSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446398 | |
| Record name | (5-Methoxy-2-nitrophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methoxy-2-nitrophenyl)acetonitrile | |
CAS RN |
89302-15-8 | |
| Record name | (5-Methoxy-2-nitrophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

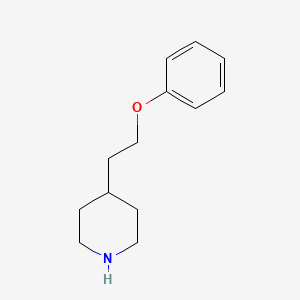
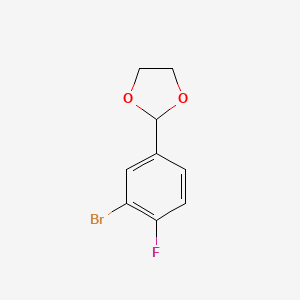
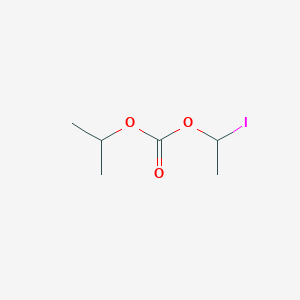


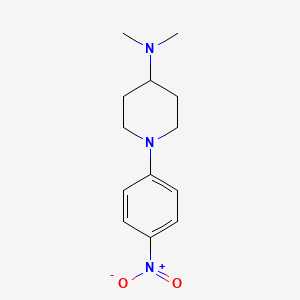
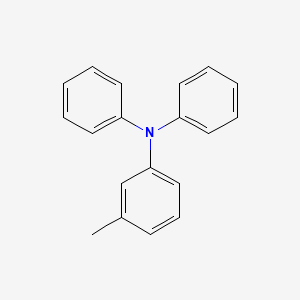
![(1S,2S,3R,5S)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B1599655.png)
